REACTION_CXSMILES
|
Cl.[CH3:2][O:3][CH2:4][CH2:5][O:6][CH:7]1[CH2:16][CH2:15][C:10]2(OCC[O:11]2)[CH2:9][CH2:8]1>O1CCCC1>[CH3:2][O:3][CH2:4][CH2:5][O:6][CH:7]1[CH2:16][CH2:15][C:10](=[O:11])[CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
2333 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
8-{[2-(methyloxy)ethyl]oxy}-1,4-dioxaspiro[4.5]decane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOC1CCC2(OCCO2)CC1
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a colourless solution
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
The organic solvent was partially evaporated under vacuum
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was back extracted with DCM (3×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain 121 g of crude material as yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by Biotage® 75 L SiO2 column
|
Type
|
WASH
|
Details
|
eluting with c-hex/EtOAc 8/2
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |